Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves multiple steps, starting from the basic structure of Valsartan. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves its interaction with the angiotensin II receptor, similar to Valsartan. By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride can be compared with other similar compounds, such as:
Valsartan: The parent compound, which is widely used as an antihypertensive agent.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Candesartan: Known for its high potency and long duration of action.
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages in certain research applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves the modification of Valsartan, which is an angiotensin II receptor antagonist. The modification involves the removal of the oxopentyl group from Valsartan and the addition of a methyl ester group. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.", "Starting Materials": [ "Valsartan", "Methyl iodide", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotection of oxopentyl group from Valsartan using sodium hydride in methanol to obtain Des(oxopentyl) Valsartan", "Step 2: Methylation of Des(oxopentyl) Valsartan using methyl iodide in the presence of a base to obtain Des(oxopentyl) Valsartan Methyl Ester", "Step 3: Formation of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride by reacting Des(oxopentyl) Valsartan Methyl Ester with hydrochloric acid" ] } | |
CAS No. |
1111177-20-8 |
Molecular Formula |
C₂₀H₂₃N₅O₂ · HCi |
Molecular Weight |
365.433646 |
Synonyms |
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, L-Valine, Methyl Ester, Hydrochloride |
Origin of Product |
United States |
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